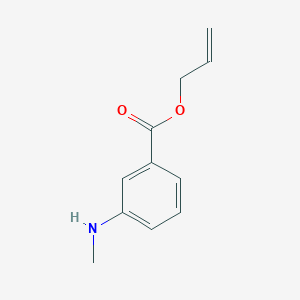
Allyl 3-(methylamino)benzoate
概要
説明
Allyl 3-(methylamino)benzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 3-methylaminobenzoic acid with allyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-(methylamino)benzoate typically involves the esterification reaction between 3-methylaminobenzoic acid and allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Allyl 3-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the allyl group.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.
Substitution: Nucleophiles such as sodium azide or sodium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
科学的研究の応用
Allyl 3-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of Allyl 3-(methylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-methylaminobenzoic acid and allyl alcohol. The molecular pathways involved in its action include the ester hydrolysis pathway and subsequent metabolic processes.
類似化合物との比較
Similar Compounds
- Methyl 3-methylaminobenzoate
- Ethyl 3-methylaminobenzoate
- Propyl 3-methylaminobenzoate
Uniqueness
Allyl 3-(methylamino)benzoate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations such as oxidation and substitution, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
153775-51-0 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
InChIキー |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
正規SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
同義語 |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













